Increased Lipophilicity (XLogP3) for Optimized ADME in Lead Sulfonamides
The 3-methyl-1-propyl substitution pattern confers a calculated lipophilicity (XLogP3) of 1.5 , which is significantly higher than that of the unsubstituted 1-methyl analog (XLogP3 = 0.5) [1]. This difference is critical in medicinal chemistry, as increased lipophilicity can enhance membrane permeability and oral bioavailability of resulting sulfonamide-based drug candidates [2].
| Evidence Dimension | Lipophilicity (calculated) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-sulfonyl chloride: XLogP3 = 0.5 |
| Quantified Difference | Target compound is 1.0 unit higher on XLogP3 scale, indicating greater lipophilicity. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
This predictable difference in lipophilicity provides a rationale for selecting this compound over less lipophilic analogs when designing sulfonamide libraries for improved cell permeability or oral bioavailability.
- [1] PubChem. 1-Methyl-1H-pyrazole-4-sulfonyl chloride (CID 17024730). Computed Properties: XLogP3. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 3, 235-248. View Source
